N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide
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Overview
Description
N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide is an organic compound with a complex structure, featuring a benzyl group, a chloro group, and a methylsulfonyl group attached to an anilino acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide typically involves multiple steps. One common method includes the reaction of N,N-dibenzyl-2-chloroacetamide with 3-chloro-4-methyl-N-methylsulfonylaniline under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions: N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like sodium azide (NaN3) or thiourea in polar solvents.
Major Products:
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular signaling pathways. For example, it could inhibit the activity of kinases involved in cell proliferation, thereby exerting anticancer effects.
Comparison with Similar Compounds
- N,N-dibenzyl-2-(4-chlorophenoxy)acetamide
- N,N-dibenzyl-2-(4-methoxyphenyl)acetamide
Comparison: N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide is unique due to the presence of the methylsulfonyl group, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic properties and therapeutic potentials.
Properties
IUPAC Name |
N,N-dibenzyl-2-(3-chloro-4-methyl-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25ClN2O3S/c1-19-13-14-22(15-23(19)25)27(31(2,29)30)18-24(28)26(16-20-9-5-3-6-10-20)17-21-11-7-4-8-12-21/h3-15H,16-18H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZIPXLBBKOCQJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N(CC(=O)N(CC2=CC=CC=C2)CC3=CC=CC=C3)S(=O)(=O)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25ClN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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